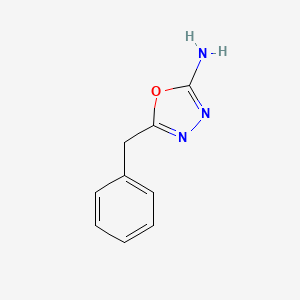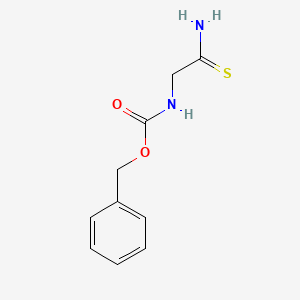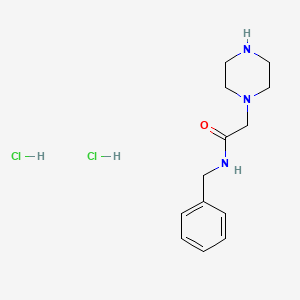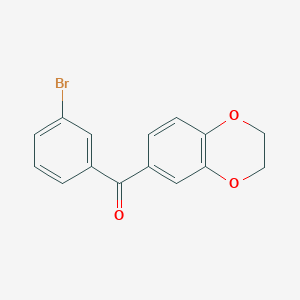
(3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS . The presence of carbons at positions 8 or 5 were supported by signals appearing at δ 118 ppm .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media, followed by treatment with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound has been found to have significant biological activities. For instance, it has been used in the synthesis of pyrazoline derivatives, which have been studied for their effects on rainbow trout alevins . Pyrazolines and their derivatives have been found to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Neurotoxic Potentials
The compound has been used in research to investigate its neurotoxic potentials. Specifically, it has been studied for its effects on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins . AchE is a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Oxidative Stress
The compound has been associated with oxidative stress. In studies, it has been found to cause a dose-dependent increase in MDA concentration, a common biomarker for cells and tissue oxidative injury .
Drug Synthesis
The compound can be used as a scaffold for the synthesis and development of many new promising drugs . Its nitrogen-based hetero-aromatic ring structure has been found to be particularly useful in this regard .
Antiviral Research
Indole derivatives, which can be synthesized using this compound, have been reported to have potential anti-HIV-1 properties .
Antibacterial and Antifungal Activities
Triazoles, which can be synthesized using this compound, are known for their numerous biomedical applications, including antibacterial and antifungal activities .
Wirkmechanismus
Target of Action
The primary targets of (3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Result of Action
As the compound is part of a collection for early discovery researchers , its effects at the molecular and cellular levels are subjects of ongoing research.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-bromophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO3/c16-12-3-1-2-10(8-12)15(17)11-4-5-13-14(9-11)19-7-6-18-13/h1-5,8-9H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBPEABCTRIHPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364066 |
Source


|
| Record name | (3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
CAS RN |
727419-55-8 |
Source


|
| Record name | (3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

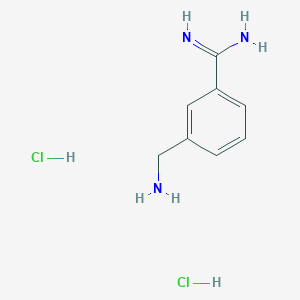
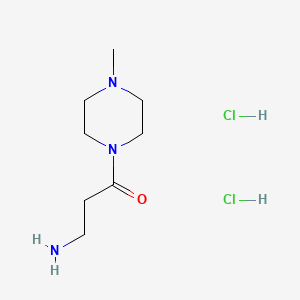
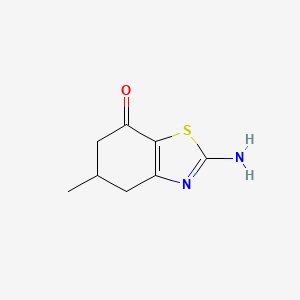
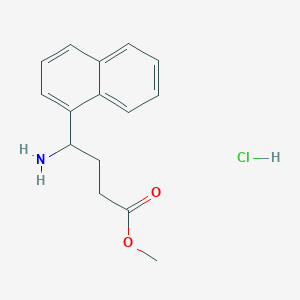
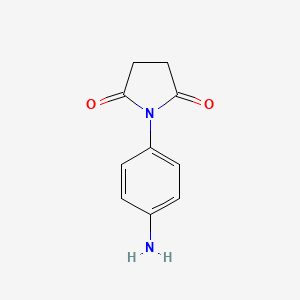
![4-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1270847.png)
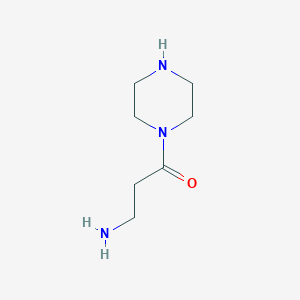
![tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1270849.png)
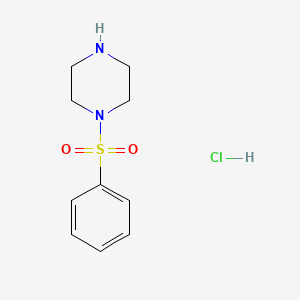
![Benzo[1,3]dioxol-5-yl-acetyl chloride](/img/structure/B1270855.png)

